molecular formula C18H23N3O4 B1446059 5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester CAS No. 1188338-55-7

5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No.: B1446059
CAS No.: 1188338-55-7
M. Wt: 345.4 g/mol
InChI Key: WTHIKUCEOWKTAM-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are a type of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . They have multiple reactive groups and are used in organic synthesis .


Synthesis Analysis

Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Chemical Reactions Analysis

Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Safety and Hazards

Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Future Directions

The use of Boc-AAILs in organic synthesis, particularly in peptide synthesis, is a promising area of research . Further studies are needed to explore the full potential of these compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. For instance, it can act as a substrate for proteases, which cleave the Boc group to reveal the active amine, allowing for further reactions. Additionally, the compound may interact with other biomolecules such as nucleic acids, influencing their stability and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, the compound may inhibit or activate specific kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression. Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation. For instance, the Boc group can be cleaved by esterases, releasing the active amine, which can then participate in further biochemical reactions. Additionally, the compound may interact with transcription factors, altering their ability to bind DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the Boc group may degrade, leading to the release of the active amine. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses may result in toxicity, manifesting as cellular damage or organ dysfunction. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as esterases and proteases, leading to the cleavage of the Boc group and the formation of active metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing the overall biochemical and physiological response .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

methyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)19-11-10-15-14(16(22)24-4)12-20-21(15)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHIKUCEOWKTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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